molecular formula C12H16ClNO3 B6606744 5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoicacid CAS No. 2023761-43-3

5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoicacid

Cat. No.: B6606744
CAS No.: 2023761-43-3
M. Wt: 257.71 g/mol
InChI Key: DGUKPWJVGIMFIX-UHFFFAOYSA-N
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Description

5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid is an organic compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.7133 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-nitrobenzoic acid and 3-hydroxy-3-methylbutylamine.

    Reduction: The nitro group in 5-chloro-2-nitrobenzoic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 5-chloro-2-aminobenzoic acid is then reacted with 3-hydroxy-3-methylbutylamine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of 5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-[(3-oxo-3-methylbutyl)amino]benzoic acid.

    Reduction: Formation of 2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid.

    Substitution: Formation of 5-substituted-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid derivatives.

Scientific Research Applications

5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxybenzoic acid: Similar structure but lacks the hydroxy-3-methylbutylamino group.

    2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid: Similar structure but lacks the chloro group.

Uniqueness

5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid is unique due to the presence of both the chloro and hydroxy-3-methylbutylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,17)5-6-14-10-4-3-8(13)7-9(10)11(15)16/h3-4,7,14,17H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUKPWJVGIMFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNC1=C(C=C(C=C1)Cl)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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